[1-(2-Ethoxyethyl)cyclopentyl]methanamine [1-(2-Ethoxyethyl)cyclopentyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1281229-10-4
VCID: VC2854914
InChI: InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3
SMILES: CCOCCC1(CCCC1)CN
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

[1-(2-Ethoxyethyl)cyclopentyl]methanamine

CAS No.: 1281229-10-4

Cat. No.: VC2854914

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Ethoxyethyl)cyclopentyl]methanamine - 1281229-10-4

Specification

CAS No. 1281229-10-4
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name [1-(2-ethoxyethyl)cyclopentyl]methanamine
Standard InChI InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3
Standard InChI Key ROBOTMSCERGPLX-UHFFFAOYSA-N
SMILES CCOCCC1(CCCC1)CN
Canonical SMILES CCOCCC1(CCCC1)CN

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Information

[1-(2-Ethoxyethyl)cyclopentyl]methanamine is identified by the CAS registry number 1281229-10-4 . The compound belongs to the class of substituted cycloalkylamines, specifically featuring a cyclopentyl ring as its core structure. The presence of both the amine and ether functionalities creates a molecule with multiple reactive sites and interesting physicochemical properties.

Physical and Chemical Properties

The documented physical and chemical properties of [1-(2-Ethoxyethyl)cyclopentyl]methanamine include several key parameters that define its behavior in various chemical environments:

Table 1: Physical and Chemical Properties of [1-(2-Ethoxyethyl)cyclopentyl]methanamine

PropertyValueSource
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Boiling Point230.5±13.0 °C (Predicted)
Density0.907±0.06 g/cm³ (Predicted)
Acid Dissociation Constant (pKa)10.27±0.29 (Predicted)

These properties provide important insights into the compound's behavior under various conditions and its potential reactivity in chemical transformations.

Structural Features and Reactivity

The chemical structure of [1-(2-Ethoxyethyl)cyclopentyl]methanamine contains three key components that define its reactivity profile:

Synthetic Approaches

Functionalization of Cyclopentane Derivatives

A logical synthetic approach might involve the sequential functionalization of cyclopentane derivatives. This could include:

  • Introduction of the 2-ethoxyethyl group via alkylation or similar reactions

  • Installation of the methanamine functionality through nitrile formation followed by reduction, or through other appropriate transformations

Reductive Amination Approach

Another potential route could involve reductive amination reactions utilizing appropriate cyclopentanone derivatives bearing the 2-ethoxyethyl substituent, followed by necessary functional group transformations to obtain the target molecule.

Purification and Characterization

For the successful synthesis of [1-(2-Ethoxyethyl)cyclopentyl]methanamine, appropriate purification methods would be essential. These might include:

  • Distillation, leveraging its boiling point of approximately 230.5°C

  • Chromatographic methods, such as column chromatography

  • Formation of crystalline derivatives for further purification

Analytical Characterization Techniques

Spectroscopic Methods

For comprehensive characterization of [1-(2-Ethoxyethyl)cyclopentyl]methanamine, several spectroscopic techniques would provide valuable information:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would reveal characteristic signals for:

  • The primary amine protons (typically appearing as a broad singlet)

  • The methylene protons adjacent to the amine group

  • The cyclopentyl ring protons

  • The ethoxy chain protons, with distinctive patterns for the methylene and methyl groups

13C NMR would provide information about the carbon skeleton, with characteristic chemical shifts for the various carbon environments present in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • N-H stretching vibrations (typically in the region of 3300-3500 cm-1)

  • C-O stretching of the ether linkage (typically around 1050-1150 cm-1)

  • C-H stretching vibrations of the aliphatic groups

Mass Spectrometry

Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern, aiding in structural confirmation. Characteristic fragmentations might include:

  • Loss of the amine group

  • Cleavage at the ether linkage

  • Fragmentation of the cyclopentyl ring

Chromatographic Methods

For purity assessment and separation, various chromatographic techniques would be applicable:

  • Gas Chromatography (GC): Useful for analyzing volatile derivatives

  • High-Performance Liquid Chromatography (HPLC): Suitable for both analytical and preparative purposes

  • Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and initial purification efforts

Research Directions

Structure-Activity Relationship Studies

The investigation of structure-activity relationships involving [1-(2-Ethoxyethyl)cyclopentyl]methanamine and its derivatives could provide valuable insights into the influence of structural modifications on various properties:

Ring Size Variations

Comparative studies of analogues with different ring sizes (e.g., cyclobutyl, cyclohexyl) could reveal the influence of ring geometry on physical, chemical, and potentially biological properties.

Table 2: Potential Comparative Analysis of Ring Size Variations

Ring SizeExpected Effects on Properties
CyclobutylIncreased ring strain, potentially different conformational behavior
CyclopentylIntermediate ring strain, specific conformational preferences
CyclohexylLower ring strain, chair/boat conformations, potentially different spatial arrangement of substituents

Chain Length Modifications

Systematic variations in the alkoxy chain length could provide insights into structure-property relationships:

Table 3: Potential Effects of Alkoxy Chain Modifications

Alkoxy ChainPotential Effects
MethoxyShorter chain, potentially different solubility and boiling point
EthoxyStandard reference (current compound)
PropoxyExtended chain, potentially increased hydrophobicity, different spatial arrangement

Computational Studies

Computational chemistry approaches could provide valuable insights into the properties and behavior of [1-(2-Ethoxyethyl)cyclopentyl]methanamine:

  • Conformational analysis to identify preferred molecular geometries

  • Electronic structure calculations to predict reactivity patterns

  • Molecular dynamics simulations to study behavior in various environments

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